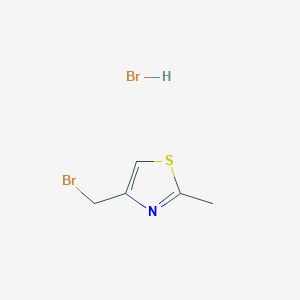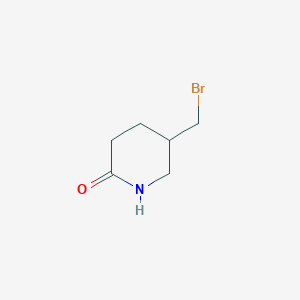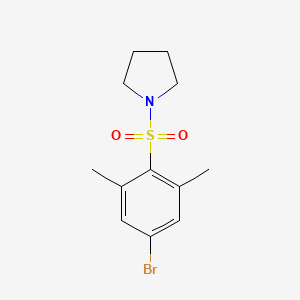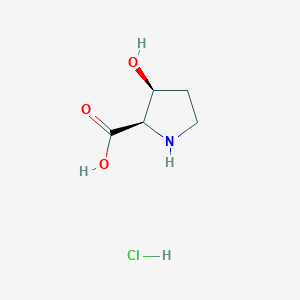![molecular formula C12H13NO4 B1446233 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1955540-12-1](/img/structure/B1446233.png)
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot three-component reaction . A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives . This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a compound related to the chemical class of 1,2-oxazines and 1,2-benzoxazines, which are synthesized through various chemical reactions. These compounds, including 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, can be obtained from the cyclization of certain precursor compounds and have been explored for their electrophilic properties and potential as chiral synthons in synthetic chemistry. The synthesis of these compounds involves the dehydration of dihydroxy derivatives, leading to the formation of oxazinium salts, which are key intermediates in several organic reactions. These processes highlight the compound's role in the synthesis of various heterocyclic compounds and its utility in organic synthesis (Sainsbury, 1991).
Biological Activities and Applications
Compounds structurally related to 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, exhibit a wide range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The structural modifications of these compounds allow for the modeling of their biological activities, making them of interest in the development of new pharmaceuticals and agrochemicals. Some derivatives have found practical applications as anthelmintic agents and in specialized applications such as controlling invasive species in aquatic environments (Waisser & Kubicová, 1993).
Photophysical and Fluorescent Properties
The oxazine and benzoxazine derivatives, including those related to 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, have been studied for their photophysical properties. These compounds are known to exhibit fluorescence, which is influenced by the presence of oxazinic methylenes. The understanding of their photophysical behavior is crucial for the development of new fluorescent systems for various applications in material science and bioimaging. This area of research involves the synthesis of novel benzoxazine nuclei-based fluorescent systems and the exploration of their potential applications (Ibrahim, 2011).
Advanced Oxidation Processes
In the context of environmental science, the degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of research. Compounds like 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can potentially be involved in AOPs either as substrates or as part of the degradation pathways of other compounds. Research in this field focuses on understanding the kinetics, mechanisms, and by-products of AOPs, aiming to improve the efficiency of pollutant degradation and reduce the environmental impact of hazardous substances (Qutob et al., 2022).
properties
IUPAC Name |
2-(4-acetyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-9(6-12(15)16)7-17-11-5-3-2-4-10(11)13/h2-5,9H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCORMYLHWAXXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)




![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)




